molecular formula C26H24N2O2 B258277 1-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE

1-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B258277
M. Wt: 396.5 g/mol
InChI Key: KUJMNZSEWQAUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two tetrahydroquinoline units connected via a phenylenedi(carbonyl) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenedi(carbonyl) chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline
  • 1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide
  • 4,4’-(1,4-phenylene)bis(1-(2,4-dinitrophenyl)pyridilium) dichloride

Uniqueness

1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline stands out due to its unique structure, which combines the properties of tetrahydroquinoline and phenylenedi(carbonyl) units. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C26H24N2O2/c29-25(27-17-5-9-19-7-1-3-11-23(19)27)21-13-15-22(16-14-21)26(30)28-18-6-10-20-8-2-4-12-24(20)28/h1-4,7-8,11-16H,5-6,9-10,17-18H2

InChI Key

KUJMNZSEWQAUPH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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